7-Dehydrocholesterol

Catalog No.
S601788
CAS No.
434-16-2
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Dehydrocholesterol

CAS Number

434-16-2

Product Name

7-Dehydrocholesterol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3

InChI Key

UCTLRSWJYQTBFZ-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Solubility

1 mg/mL

Synonyms

7,8-didehydrocholesterol, 7-dehydrocholesterol, 7-dehydrocholesterol, (3alpha)-isomer, 7-dehydrocholesterol, (3beta,10alpha)-isomer, 7-dehydrocholesterol, (3beta,9beta)-isomer, 7-dehydrocholesterol, (3beta,9beta,10alpha)-isomer, 7-DHC, cholesta-5,7-dien-3 beta-ol, provitamin D(3)

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Vitamin D Precursor

7-Dehydrocholesterol (7-DHC) is a crucial molecule in the human body, acting as the primary precursor to vitamin D3. When exposed to ultraviolet B (UVB) radiation from sunlight, 7-DHC undergoes a chemical reaction, transforming into vitamin D3 in the skin []. Vitamin D3 plays a vital role in maintaining calcium homeostasis, bone health, and immune function.

Potential Anti-Cancer Properties

Recent research suggests that 7-DHC may possess anti-cancer properties, particularly against melanoma, a type of skin cancer. Studies have shown that 7-DHC treatment can suppress the proliferation and migration of melanoma cells by affecting specific signaling pathways within the cells []. However, further investigation is needed to fully understand the potential of 7-DHC as a therapeutic agent for cancer.

Studying Smith-Lemli-Opitz Syndrome (SLOS)

7-DHC also serves as a valuable biomarker in the diagnosis and research of Smith-Lemli-Opitz Syndrome (SLOS), a rare genetic disorder characterized by elevated 7-DHC levels due to mutations in the cholesterol biosynthesis pathway []. Measuring the levels of 7-DHC in hair and blood samples can aid in the diagnosis of SLOS, while further research using 7-DHC may help in developing new treatments for the condition.

Exploring New Applications

Beyond its established roles, research is ongoing to explore additional applications of 7-DHC. One area of interest involves engineering 7-DHC production in yeast, such as Saccharomyces cerevisiae, as a sustainable and cost-effective method for obtaining this valuable molecule []. This could have significant implications for various industries, including the production of vitamin D supplements and potentially steroidal drugs.

7-Dehydrocholesterol is a sterol compound that serves as a precursor to cholesterol and plays a crucial role in the biosynthesis of vitamin D. It is characterized by the presence of a double bond at the C7 position, distinguishing it from cholesterol. This compound is primarily found in human skin, where it is converted into vitamin D3 upon exposure to ultraviolet B radiation. It is also present in the milk of various mammals and in lanolin, a substance secreted by wool-bearing animals .

In the skin, 7-DHC resides in the cell membranes of the epidermis. When UVB radiation penetrates the skin, it triggers the conversion of 7-DHC to vitamin D3. Vitamin D3 then enters the bloodstream and undergoes further modifications in the liver and kidneys to become the active form, 1,25-dihydroxyvitamin D (calcitriol) []. Calcitriol acts as a hormone, regulating calcium and phosphate homeostasis for healthy bones and promoting various other physiological functions [].

Initiated by ultraviolet B light. The process begins with the formation of previtamin D3, which subsequently undergoes thermal isomerization to yield vitamin D3. Additionally, 7-dehydrocholesterol can undergo oxidation reactions catalyzed by enzymes such as cytochrome P450, leading to various hydroxylated products like 24-hydroxy-7-dehydrocholesterol and 25-hydroxy-7-dehydrocholesterol .

7-Dehydrocholesterol exhibits significant biological activity primarily through its role as a precursor in vitamin D synthesis. Vitamin D3 is essential for calcium homeostasis and bone health. Moreover, 7-dehydrocholesterol has been implicated in various metabolic pathways, including those leading to the formation of oxysterols, which are biologically active metabolites that can influence cell signaling and gene expression .

Synthesis of 7-dehydrocholesterol can be achieved through several methods:

  • Biosynthesis: It is naturally synthesized from lathosterol via the enzyme lathosterol oxidase, which introduces the double bond at the C7 position.
  • Chemical Synthesis: Laboratory methods include allylic oxidation of cholesterol followed by elimination reactions. For instance, cholesterol can be converted to cholesterol-3-acetate, which is then oxidized and deacetylated using catalysts like hexacarbonyl molybdenum .

7-Dehydrocholesterol has several applications:

  • Vitamin D Production: It is widely used in the production of vitamin D supplements.
  • Pharmaceuticals: As a precursor for steroid hormones and other steroidal drugs, 7-dehydrocholesterol plays a vital role in pharmaceutical manufacturing.
  • Research: It serves as a model compound for studying sterol metabolism and photochemistry .

Studies have shown that 7-dehydrocholesterol interacts with various enzymes involved in its metabolic pathways. For example, it serves as a substrate for cytochrome P450 enzymes, which catalyze its oxidation to produce biologically active oxysterols. These interactions are critical for understanding its role in health and disease, particularly regarding conditions like Smith-Lemli-Opitz syndrome, where 7-dehydrocholesterol accumulation occurs due to metabolic blockages .

Several compounds share structural similarities with 7-dehydrocholesterol:

CompoundStructure CharacteristicsUnique Features
CholesterolContains a double bond at C5Precursor to steroid hormones; more stable than 7-DHC
DesmosterolDouble bond at C24Immediate precursor to cholesterol; less reactive
ErgosterolDouble bond at C22Found in fungi; precursor to vitamin D2
LathosterolDouble bond at C5Precursor to 7-dehydrocholesterol; involved in cholesterol biosynthesis

Uniqueness of 7-Dehydrocholesterol: The presence of the double bond at C7 not only differentiates it from cholesterol but also enhances its reactivity towards free radical oxidation, making it an important substrate for enzymatic transformations that lead to various biologically active metabolites .

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

384.339216023 g/mol

Monoisotopic Mass

384.339216023 g/mol

Heavy Atom Count

28

Appearance

Assay:≥90%A crystalline solid

Melting Point

150.5 °C

UNII

BK1IU07GKF

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Provitamins

Other CAS

434-16-2

Wikipedia

7-Dehydrocholesterol

Use Classification

Cosmetics -> Emulsion stabilizing; Viscosity controlling

General Manufacturing Information

Cholesta-5,7-dien-3-ol, (3.beta.)-: ACTIVE

Dates

Modify: 2023-08-15

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